molecular formula C12H10N2O3 B8383381 6-(Pyridin-3-ylmethoxy)nicotinic acid CAS No. 1072855-63-0

6-(Pyridin-3-ylmethoxy)nicotinic acid

Cat. No. B8383381
Key on ui cas rn: 1072855-63-0
M. Wt: 230.22 g/mol
InChI Key: OKECYZOKEGFVNG-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 66% yield starting from ethyl 6-chloronicotinate and pyridine-3-methanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.67-8.76 (m, 2 H), 8.54 (d, 1 H), 8.17 (dd, 1 H), 7.89 (d, 1 H), 7.42 (dd, 1 H), 6.98 (d, 1 H), 5.47 (s, 2 H); (APPI/APCI) m/z 231[M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][OH:20])[CH:14]=1>>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][O:20][C:2]2[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)COC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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